Cas no 921792-44-1 (3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)

3-フルオロ-N-(3,3,5-トリメチル-4-オキソ-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-8-イル)ベンズアミドは、高度に特異的な化学構造を持つ化合物です。フッ素置換基とベンゾオキサゼピン骨格の組み合わせにより、優れた生体利用性と標的選択性が期待されます。特に、中枢神経系関連の受容体や酵素に対する親和性が注目されており、薬理学的研究における有用なツール化合物としての潜在性を有しています。この化合物の安定性は、3,3,5-トリメチル基によってさらに強化されており、実験条件下での取り扱いが容易です。また、結晶性に優れているため、X線結晶構造解析にも適しています。

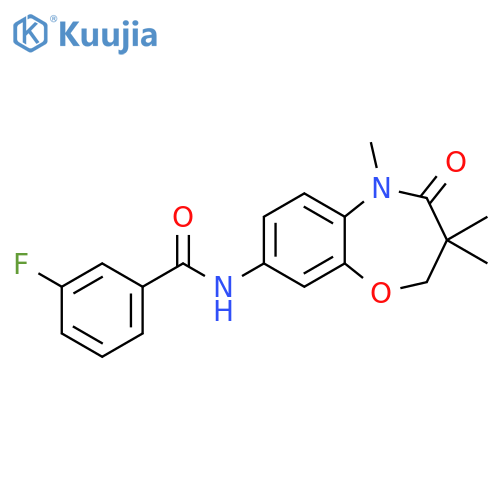

921792-44-1 structure

商品名:3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

- 921792-44-1

- AKOS024632590

- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- F2261-0046

- 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide

- Benzamide, 3-fluoro-N-(2,3,4,5-tetrahydro-3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-8-yl)-

-

- インチ: 1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)

- InChIKey: ZNAUDJACDQRWGD-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=C2OCC(C)(C)C(=O)N(C)C2=CC=1)(=O)C1=CC=CC(F)=C1

計算された属性

- せいみつぶんしりょう: 342.13797063g/mol

- どういたいしつりょう: 342.13797063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 525

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- 密度みつど: 1.249±0.06 g/cm3(Predicted)

- ふってん: 472.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 11.91±0.40(Predicted)

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2261-0046-20μmol |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-10mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-100mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 100mg |

$372.0 | 2023-05-16 | |

| Life Chemicals | F2261-0046-15mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-20mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-25mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-75mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2261-0046-4mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2261-0046-2μmol |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2261-0046-1mg |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide |

921792-44-1 | 90%+ | 1mg |

$81.0 | 2023-05-16 |

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

921792-44-1 (3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量